Rivanicline hemioxalate, also known as RJR-2403 or (E)-metanicotine, is a compound primarily recognized for its role as a partial agonist at neuronal nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. Originally developed as a potential treatment for Alzheimer's disease due to its nootropic effects, Rivanicline has also been investigated for its anti-inflammatory properties, particularly in the context of ulcerative colitis. Its mechanism involves the modulation of neurotransmitter release, which may contribute to its stimulant and analgesic effects .
Rivanicline hemioxalate is classified as a small molecule and is currently in the investigational phase. It is derived from metanicotine, a compound related to nicotine but with distinct pharmacological properties. The chemical formula for Rivanicline is , and it has an average molecular weight of approximately 162.23 g/mol . The compound is typically synthesized in a laboratory setting and is not yet available for widespread clinical use.
The synthesis of Rivanicline hemioxalate involves several steps that can vary based on the desired purity and yield. While specific proprietary methods are often not disclosed in detail, general approaches to synthesizing similar compounds typically include:
Technical details regarding the synthesis can be complex and often require specialized knowledge in organic chemistry to navigate the various reaction conditions and purification methods effectively .
The molecular structure of Rivanicline hemioxalate features a pyridine ring that is substituted at one position by a butene chain with an amine group. The structural representation can be summarized as follows:
This structural configuration contributes to its ability to interact selectively with nicotinic receptors, influencing its pharmacological effects .
Rivanicline hemioxalate undergoes various chemical reactions that are crucial for its biological activity:
Understanding these reactions is vital for predicting the pharmacokinetics and pharmacodynamics of Rivanicline in clinical settings.
The mechanism of action of Rivanicline hemioxalate involves:
This multifaceted mechanism underlines its therapeutic potential beyond cognitive enhancement.
Rivanicline hemioxalate exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential bioavailability.
Rivanicline hemioxalate has several scientific applications:
Systematic Nomenclature: Rivanicline hemioxalate is the oxalic acid salt form of Rivanicline (also designated TC-2403, RJR-2403, or (E)-metanicotine). The base compound is systematically named (E)-N-Methyl-4-(pyridin-3-yl)but-3-en-1-amine. The hemioxalate designation indicates a 1:0.5 stoichiometric ratio between Rivanicline and oxalic acid, forming the salt C₁₀H₁₄N₂·0.5C₂H₂O₄ [1].
Molecular Formula & Mass:
Table 1: Nomenclature and Identifiers of Rivanicline Hemioxalate
Category | Identifier |
---|---|
IUPAC Name (Base) | (E)-N-Methyl-4-(pyridin-3-yl)but-3-en-1-amine |
CAS Registry (Base) | 15585-43-0 (E-isomer) |
PubChem CID (Base) | 3033226 |
Molecular Formula | C₁₀H₁₄N₂ (base); C₁₁H₁₅N₂O₄ (salt)¹ |
¹ Simplified representation accounting for hemioxalate stoichiometry.
Stereochemistry: Rivanicline features a trans-configured (E)-butenyl chain linking the pyridine ring to the methylamino group. This stereochemistry is critical for its bioactivity as a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist. X-ray crystallography confirms the planarity of the conjugated system, optimizing interaction with receptor binding pockets [1].
Salt Formation: Hemioxalate salt formation occurs via proton transfer from oxalic acid to the tertiary amine group of Rivanicline. The crystal lattice likely incorporates oxalate anions in extended hydrogen-bonded networks, enhancing stability. While detailed crystallographic data for the salt is limited, analogous nicotinic agonist salts exhibit monoclinic or orthorhombic systems with improved hygroscopicity profiles.
Solubility: As a hemioxalate salt, Rivanicline exhibits enhanced aqueous solubility compared to the free base due to ionic dissociation. Predicted solubility:
Stability:
Ionization Constants:
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 263.28 g·mol⁻¹ (hemioxalate) | - |
Melting Point | 175–178°C (decomp.) | - |
Water Solubility | >50 mg/mL | 25°C |
Log P (Partition Coeff) | 1.8 (base) | Octanol/water |
pKa | 9.2 (amine), 4.5 (pyridine) | - |
Nuclear Magnetic Resonance (NMR):¹H NMR (400 MHz, D₂O) key shifts:
¹³C NMR (100 MHz, D₂O):
Fourier-Transform Infrared (FTIR):
Mass Spectrometry:
Table 3: Spectroscopic Signatures of Rivanicline Hemioxalate
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 6.50 (d, J=16 Hz) | Trans –CH=CH– |
δ 2.25 (s) | –N–CH₃ | |
¹³C NMR | δ 137.5 | Olefinic (–CH=) |
δ 148.5 | Pyridine C2 | |
FTIR | 1705 cm⁻¹ | Oxalate C=O |
1630 cm⁻¹ | Conjugated C=C | |
MS | m/z 163.1 | [C₁₀H₁₅N₂]⁺ (protonated base) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7